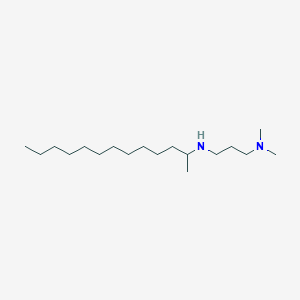
N~1~,N~1~-Dimethyl-N~3~-(tridecan-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- is a chemical compound with the molecular formula C5H14N2. It is also known by other names such as γ-(Dimethylamino)propylamine and N,N-Dimethyl-N-(3-aminopropyl)amine . This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- involves large-scale chemical reactors where the raw materials are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding amides or nitriles, while reduction may yield primary amines .
Scientific Research Applications
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence various biochemical pathways and processes, such as enzyme activity and protein folding .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the methyldodecyl group.
N,N-Dimethyltrimethylenediamine: Another related compound with a similar backbone but different substituents.
Uniqueness
1,3-Propanediamine, n1, n1-dimethyl-n3-(1-methyldodecyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
26980-17-6 |
|---|---|
Molecular Formula |
C18H40N2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N',N'-dimethyl-N-tridecan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C18H40N2/c1-5-6-7-8-9-10-11-12-13-15-18(2)19-16-14-17-20(3)4/h18-19H,5-17H2,1-4H3 |
InChI Key |
PRDWUAKTPFYHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















